Dipropylsulfamoyl chloride
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Overview
Description
Dipropylsulfamoyl chloride, also known as N,N-dipropylsulfamoyl chloride, is a chemical compound with the molecular formula C6H14ClNO2S and a molecular weight of 199.7 .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H14ClNO2S/c1-3-5-8 (6-4-2)11 (7,9)10/h3-6H2,1-2H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Scientific Research Applications
Activation of Sulfamoyl Chlorides in Medicinal Chemistry
Dipropylsulfamoyl chloride, through the activation of sulfamoyl chlorides, plays a significant role in the synthesis of complex molecules for medicinal chemistry. A study by Hell et al. (2019) demonstrated the use of silyl radical-mediated activation of sulfamoyl chlorides for direct access to aliphatic sulfonamides from alkenes. This method facilitates the creation of molecules as intricate as sulfonamide-containing cyclobutyl-spirooxindoles, showcasing the compound's utility in late-stage functionalization protocols for drug development (Hell et al., 2019).
Innovative Materials and Environmental Remediation
Research on this compound extends to the development of innovative materials and environmental remediation techniques. For instance, the creation of new ionic liquids based on the complexation of dipropyl sulfide and AlCl3, as described by Fang et al. (2015), highlights the potential of derivatives of this compound in creating highly fluidic and conductive materials for applications such as electrolytes in electrodeposition processes (Fang et al., 2015).
Antimicrobial and Antioxidant Applications
Furthermore, this compound derivatives have been explored for their antimicrobial and antioxidant properties. Egbujor et al. (2019) synthesized new phenylsulfamoyl carboxylic acids from amino acids and benzenesulfonyl chloride, demonstrating significant antimicrobial and antioxidant activities. This research underscores the chemical's versatility in generating compounds with potential therapeutic applications (Egbujor et al., 2019).
Mechanism of Action
Target of Action
Dipropylsulfamoyl chloride is a key component in the synthesis of Probenecid . Probenecid is a uricosuric agent that primarily targets the renal excretion system . It inhibits the renal excretion of organic anions and reduces tubular reabsorption of urate .
Mode of Action
Probenecid inhibits the tubular reabsorption of urate, thus increasing the urinary excretion of uric acid and decreasing serum urate levels . Probenecid may also reduce plasma binding of urate and inhibit renal secretion of uric acid at subtherapeutic concentrations .
Biochemical Pathways
Probenecid, which is synthesized using this compound, affects the renal excretion pathway . It inhibits the renal excretion of organic anions and reduces tubular reabsorption of urate .
Pharmacokinetics
Probenecid, which is synthesized using this compound, is essentially completely absorbed from the gi tract on oral administration, with peak plasma levels observed within 2 to 4 hours . Like most acidic compounds, Probenecid is extensively plasma protein bound (93–99%) .
Result of Action
Probenecid, which is synthesized using this compound, is used for the reduction of serum uric acid concentrations in chronic gouty arthritis and tophaceous gout in patients with frequent disabling gout attacks . It has also been effectively used to promote uric acid excretion in hyperuricemia secondary to the administration of thiazide and related diuretics .
Action Environment
The action of probenecid, which is synthesized using this compound, can be influenced by various factors such as renal function, plasma protein levels, and the presence of other drugs .
Properties
IUPAC Name |
N,N-dipropylsulfamoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClNO2S/c1-3-5-8(6-4-2)11(7,9)10/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDSKMQFMZFSQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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